molecular formula C11H9N3 B1604308 2-(2-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 892502-27-1

2-(2-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No. B1604308
CAS RN: 892502-27-1
M. Wt: 183.21 g/mol
InChI Key: NCQQCFZREDABTC-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-imidazol-1-yl)benzonitrile” is a laboratory chemical . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis of Novel Pharmaceuticals

Imidazole derivatives are foundational structures in many pharmaceuticals due to their broad range of biological activities . 2-(2-methyl-1H-imidazol-1-yl)benzonitrile can serve as a precursor in synthesizing new drugs with potential antibacterial, antifungal, and antiviral properties. Its structure allows for the addition of various functional groups, enabling the creation of a diverse library of medicinal compounds.

Development of Antihypertensive Agents

The structural flexibility of imidazole derivatives makes them suitable for the development of antihypertensive drugs . By modifying the imidazole core, researchers can synthesize compounds that may interact with biological targets involved in blood pressure regulation, offering new pathways for treating hypertension.

Anticancer Research

Imidazole-containing compounds have shown promise in anticancer research. Derivatives like 2-(2-methyl-1H-imidazol-1-yl)benzonitrile can be used to develop potential chemotherapeutic agents. Their ability to interfere with cancer cell proliferation makes them valuable in the search for novel cancer treatments .

Anti-inflammatory Medications

The imidazole ring is present in many anti-inflammatory medications. Research into 2-(2-methyl-1H-imidazol-1-yl)benzonitrile could lead to the discovery of new anti-inflammatory agents that can be used to treat chronic inflammatory diseases .

Antioxidant Applications

Imidazole derivatives are known to exhibit antioxidant properties2-(2-methyl-1H-imidazol-1-yl)benzonitrile could be investigated for its potential to scavenge free radicals, thereby contributing to the development of treatments for oxidative stress-related conditions .

Corrosion Inhibition

Beyond biomedical applications, imidazole compounds can act as corrosion inhibitors2-(2-methyl-1H-imidazol-1-yl)benzonitrile might be explored for its utility in protecting metals from corrosion, which is crucial in extending the lifespan of industrial materials .

Dyestuff and Pigment Production

The imidazole moiety is also significant in the synthesis of dyes and pigments. Research into 2-(2-methyl-1H-imidazol-1-yl)benzonitrile could uncover new colorants with unique properties for use in textiles and other materials .

Copolymer Synthesis

Finally, imidazole derivatives can be used in the synthesis of copolymers. These polymers have a variety of applications, including as materials with special electrical or mechanical properties2-(2-methyl-1H-imidazol-1-yl)benzonitrile could contribute to the development of new copolymers with tailored features for specific industrial uses .

Safety and Hazards

“2-(2-methyl-1H-imidazol-1-yl)benzonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, use only outdoors or in a well-ventilated area, and wear personal protective equipment .

properties

IUPAC Name

2-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQCFZREDABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640342
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-imidazol-1-yl)benzonitrile

CAS RN

892502-27-1
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892502-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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